6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3): Antifungal Potency and Isolate-Dependent Variability vs. Other α,β-UCCs
Parasorbic acid (6-methyl-5,6-dihydro-2H-pyran-2-one) demonstrates broad but highly variable antifungal activity compared to other α,β-unsaturated carbonyl compounds (α,β-UCCs) like patulin and penicillic acid. While patulin and penicillic acid show consistent, lower MIC values against a panel of Chytridiomycetes and Oomycetes, parasorbic acid's potency is highly dependent on the fungal isolate, ranging from <1 μg/ml to 500 μg/ml. This contrasts with the more uniformly potent but less selective patulin (MIC 10 μg/ml) [1].
| Evidence Dimension | Antifungal Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC range: <1 μg/ml to 500 μg/ml |
| Comparator Or Baseline | Patulin: MIC = 10 μg/ml; Plumbagin: MIC = 5 μg/ml |
| Quantified Difference | Target compound shows >50-fold difference in MIC range between least and most sensitive isolates, while comparators show no observed variation in sensitivity. |
| Conditions | Tested against members of Chytridiomycetes and Oomycetes distributed among Blastocladiales, Saprolegniales, and Peronosporales in aqueous solutions. |
Why This Matters
This high variability underscores that parasorbic acid is not a 'one-size-fits-all' antifungal. Its activity is highly isolate-dependent, making it a valuable tool for probing specific fungal sensitivities and mechanisms, rather than a broad-spectrum agent.
- [1] Larsen, J., Lange, L., & Olson, L. W. (1992). Mastigomycotina Developmental Sensitivity to α, β Unsaturated Carbonyl Compounds. Journal of Phytopathology, 134(4), 336-342. View Source
